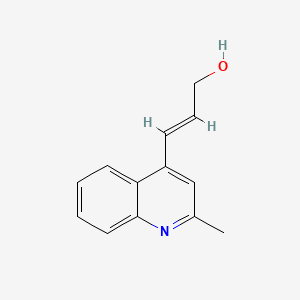

3-(2-Methylquinolin-4-yl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(E)-3-(2-methylquinolin-4-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C13H13NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-7,9,15H,8H2,1H3/b5-4+ |

InChI Key |

RASFYWIQGZUQEN-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)/C=C/CO |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Methylquinolin 4 Yl Prop 2 En 1 Ol and Its Structural Analogues

Precursor Synthesis and Building Block Derivatization Strategies

The synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is contingent upon the efficient preparation of its constituent parts: a suitably substituted quinoline (B57606) core and a reactive three-carbon propenyl unit. Strategic derivatization of these building blocks is paramount for their successful coupling.

Synthesis of Substituted Quinoline Precursors

The quinoline ring system is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. mdpi.comrsc.org For the purpose of synthesizing the target molecule, methods that allow for substitution at the 4-position are of primary interest. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, provide foundational routes to the quinoline core, often starting from aniline (B41778) derivatives. researchgate.netnih.gov

Skraup/Doebner–von Miller Synthesis : The Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones reacting with anilines. nih.gov These methods are effective but can be harsh and sometimes lack regiocontrol.

Combes/Conrad–Limpach Synthesis : The Combes synthesis involves the acid-catalyzed reaction of anilines with 1,3-diketones to form 2,4-substituted quinolines. nih.gov Similarly, the Conrad-Limpach synthesis uses β-ketoesters to produce quinolin-4-one derivatives, which can be further functionalized. nih.gov

More targeted approaches often rely on building the quinoline ring from precursors that already contain the desired substitution pattern or a handle for further modification. A key precursor for the target molecule is a 2-methylquinoline (B7769805) substituted at the 4-position with a group amenable to elaboration into the prop-2-en-1-ol side chain, such as a halogen or a formyl group. For instance, 2-formyl or 2-acetyl substituted quinolines can be prepared via oxidation of the corresponding methyl or ethyl quinolines using reagents like selenium dioxide. nih.gov

Preparation of Functionalized Propenyl Intermediates

Allyl Halides : Reagents like allyl bromide or allyl chloride are common for introducing an allyl group via nucleophilic substitution or cross-coupling reactions.

Acrolein and its Derivatives : Acrolein (prop-2-enal) is a versatile precursor. It can react with organometallic quinoline derivatives to form the target alcohol directly. Alternatively, its aldehyde functionality can participate in condensation reactions.

Propargyl Alcohol : As a precursor, propargyl alcohol (prop-2-yn-1-ol) is particularly useful. The triple bond can be selectively reduced to a double bond, typically using Lindlar's catalyst, to yield the (Z)-alkene, or via dissolving metal reduction to yield the (E)-alkene. Propargylic alcohols are readily available building blocks in organic synthesis and offer unique reactivity compared to simple alcohols or alkynes. nih.gov

Direct Synthetic Approaches for the Quinoline-Propenol System

Direct approaches aim to construct the complete this compound system in the final stages of the synthesis, either by forming the quinoline ring with the side chain already in place or by attaching the side chain to a pre-formed quinoline nucleus.

Alkylation and Condensation Reactions in the Formation of this compound

Attaching the propenol side chain to the quinoline core can be achieved through several classic carbon-carbon bond-forming reactions.

Alkylation : A common strategy involves the alkylation of a nucleophilic quinoline derivative. For instance, a 4-metallo-2-methylquinoline (e.g., generated from 4-halo-2-methylquinoline via metal-halogen exchange) could react with an allyl halide. However, direct C-alkylation at the 4-position of the quinoline ring can be challenging. An alternative is the O-allylation of a 2-methylquinolin-4-ol, followed by a Claisen rearrangement to form a 3-allyl-2-methylquinolin-4-ol. researchgate.net While this places the side chain at the 3-position, it demonstrates a viable pathway for C-allylation on the quinoline core.

Condensation Reactions : An aldol-type condensation provides a powerful route. For example, 4-formyl-2-methylquinoline can be condensed with a two-carbon nucleophile, such as the ylide in a Wittig reaction or an organometallic reagent, followed by oxidation state adjustments to yield the desired propenol structure.

A summary of potential condensation precursors is presented below.

| Quinoline Precursor | Propenyl Precursor Fragment | Resulting Bond Formation |

| 4-Formyl-2-methylquinoline | Acetaldehyde enolate | Aldol (B89426) condensation |

| 4-Lithio-2-methylquinoline | Acrolein | Nucleophilic addition |

| 4-Formyl-2-methylquinoline | Methyltriphenylphosphonium ylide | Wittig olefination |

Interactive Data Table: Potential Condensation Pathways

Friedländer and Related Annulation Pathways for Quinoline Ring Formation

The Friedländer synthesis is one of the most straightforward methods for preparing poly-substituted quinolines. eurekaselect.com It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration. wikipedia.orgresearchgate.netorganic-chemistry.org This method can be adapted to directly synthesize the target molecule or a close precursor.

The general reaction involves condensing a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a ketone that already contains the desired side chain. For the synthesis of this compound, one could envision reacting 2-aminobenzophenone with a ketone such as 5-hydroxy-hex-1-en-3-one. The reaction proceeds through an initial aldol addition or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis. wikipedia.org These range from Brønsted and Lewis acids to heterogeneous catalysts, allowing the reaction to proceed under milder, often solvent-free, conditions. eurekaselect.comijcce.ac.ir For example, three new 2-methyl-4-styrylquinoline derivatives were synthesized in high yields using Friedländer reactions between 1-(2-aminophenyl)-3-arylprop-2-en-1-ones and acetone. nih.gov

| Catalyst | Conditions | Advantages |

| Trifluoroacetic acid | Conventional heating | Acid-catalyzed |

| p-Toluenesulfonic acid (p-TsOH) | Solvent-free, microwave irradiation | Rapid, efficient organic-chemistry.org |

| Iodine | Conventional heating | Mild Lewis acid catalyst organic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | Conventional heating | Efficient and rapid organic-chemistry.org |

| P2O5/SiO2 | Solvent-free, 80°C | Green, efficient, short reaction times ijcce.ac.ir |

Interactive Data Table: Catalysts for Friedländer Annulation

Variations of the Friedländer synthesis, such as the Pfitzinger reaction, which uses isatin (B1672199) as a starting material, provide access to quinoline-4-carboxylic acids, which can be further modified. nih.govresearchgate.net

Reactions Involving Propargylic Alcohols and Quinoline Derivatives

Propargylic alcohols serve as versatile building blocks for constructing complex molecular architectures, including quinoline derivatives. nih.gov Their unique reactivity allows for novel synthetic strategies.

One notable application is the cycloisomerization of quinoline propargylic carbinols. nih.gov In these reactions, a propargyl alcohol attached to the quinoline nitrogen can undergo rearrangement and cyclization. While this often leads to fused ring systems like benz[e]indolizinones rather than a simple side chain, the underlying reactivity showcases the potential for complex transformations. nih.gov These reactions can be mediated by protic solvents at elevated temperatures or catalyzed by various metals. nih.gov

Furthermore, propargylic alcohols can engage in propargylation reactions with aromatic systems, catalyzed by metallic triflates or other Lewis acids. rsc.org This could potentially be applied to a suitably activated quinoline precursor to install the propargyl side chain, which can then be selectively reduced to the desired propenol. The choice of catalyst can influence the regioselectivity of the aromatic substitution. rsc.org

| Reaction Type | Reactants | Conditions | Product Type |

| Cycloisomerization | Quinoline propargylic carbinols | Ethanol, 100-120 °C | Benz[e]indolizinones nih.gov |

| Iodocycloisomerization | Quinoline propargylic carbinol | Iodine-based reagents | Iodo pyrrolo[1,2-a]quinoline (B3350903) nih.gov |

| Propargylation | Quinoline derivative + Propargyl alcohol | Metallic triflates (e.g., Bi(OTf)3, Sc(OTf)3) | Propargylated quinoline rsc.org |

Interactive Data Table: Reactions of Propargylic Alcohols with Quinoline Systems

Catalytic Methodologies in the Synthesis of this compound

The synthesis of 2,4-disubstituted quinolines, such as this compound, has been significantly advanced through the development of powerful catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical synthetic routes.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Derivatives

Transition metal catalysis provides a versatile toolkit for the construction and functionalization of the quinoline core. Palladium-catalyzed reactions, in particular, have been instrumental in forging carbon-carbon bonds necessary for the introduction of substituents at specific positions of the quinoline ring. nih.govrsc.org

One plausible strategy for the synthesis of this compound involves the use of a pre-formed 4-halo-2-methylquinoline intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, to introduce the prop-2-en-1-ol side chain at the C4 position. For instance, the coupling of 4-chloro-2-methylquinoline (B1666326) with an appropriate allyl alcohol derivative in the presence of a palladium catalyst would be a direct approach. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. rsc.org

A variety of palladium catalysts have been explored for similar transformations, often in combination with phosphine (B1218219) ligands that modulate the reactivity and stability of the catalytic species. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the quinoline is a key step, followed by migratory insertion of the coupling partner and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

Below is a table summarizing representative transition metal-catalyzed reactions for quinoline functionalization:

| Catalyst/Ligand System | Reaction Type | Substrates | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | Heck Coupling | 4-Haloquinoline, Alkene | 4-Alkenylquinoline | nih.gov |

| Pd(PPh₃)₄ / Base | Suzuki Coupling | 4-Haloquinoline, Boronic Acid | 4-Aryl/Alkylquinoline | rsc.org |

| [RhCl(CO)₂]₂ | C-H Activation | Quinoline, Alkene | 2-Alkylquinoline | N/A |

| CuI / Ligand | Sonogashira Coupling | 4-Haloquinoline, Alkyne | 4-Alkynylquinoline | N/A |

Acid-Catalyzed Tandem Reactions

Acid-catalyzed tandem reactions represent a powerful and atom-economical approach to construct the quinoline skeleton in a single operation from simple acyclic precursors. Classical named reactions such as the Doebner-von Miller and Friedländer syntheses fall under this category and can be adapted for the synthesis of 2,4-disubstituted quinolines. wikipedia.orgwikipedia.org

The Doebner-von Miller reaction , for instance, involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. wikipedia.orgdrugfuture.com To synthesize a 2-methyl-4-substituted quinoline, one could envision the reaction of aniline with an appropriate α,β-unsaturated carbonyl compound derived from acrolein and acetone. The acid catalyst, typically a Brønsted or Lewis acid, facilitates both the initial Michael addition of the aniline to the unsaturated system and the subsequent cyclization and dehydration steps to form the aromatic quinoline ring. wikipedia.org

The Friedländer synthesis offers another versatile acid-catalyzed route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org For the target molecule, 2-aminoacetophenone (B1585202) could be reacted with a β-hydroxy ketone or a related species that would ultimately form the prop-2-en-1-ol side chain at the C4 position. The reaction is typically promoted by acid or base catalysis. jk-sci.com

A more contemporary acid-catalyzed approach is the Povarov reaction , which is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. bohrium.comacs.org This reaction can be employed in a one-pot, three-component fashion starting from an aniline, an aldehyde, and an alkene, offering a rapid assembly of the quinoline core. acs.orgorganic-chemistry.org

Chemo- and Regioselective Synthetic Routes

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of specifically substituted quinolines like this compound. The substitution pattern is largely dictated by the choice of starting materials and the reaction mechanism.

In the context of the Doebner-von Miller reaction, the structure of the α,β-unsaturated carbonyl compound determines the substituents at the C2 and C4 positions. For a 2-methyl-4-(prop-2-en-1-yl)quinoline, a reactant that can generate a 1,3-dialkyl substitution pattern on the resulting quinoline is required.

For transition metal-catalyzed cross-coupling reactions, the regioselectivity is precisely controlled by the position of the leaving group (e.g., halide) on the pre-functionalized quinoline ring. This allows for the selective functionalization of the C4 position without affecting other sites on the molecule.

Recent advances in C-H activation methodologies also offer promising avenues for the regioselective functionalization of the quinoline core, potentially allowing for the direct introduction of the desired side chain at the C4 position without the need for pre-functionalization. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Proposed Reaction Mechanisms for Key Formation Steps

The mechanisms of both transition metal-catalyzed and acid-catalyzed reactions leading to quinoline derivatives have been the subject of extensive study.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-2-methylquinoline.

Transmetalation or Migratory Insertion: The coupling partner is introduced to the palladium center, followed by insertion into the Pd-C bond.

Reductive Elimination: The final product is expelled from the palladium complex, regenerating the Pd(0) catalyst.

The mechanism of the Doebner-von Miller reaction is complex and has been debated. One proposed pathway involves the following steps under acid catalysis:

Michael addition of the aniline to the α,β-unsaturated carbonyl compound.

Cyclization of the resulting intermediate.

Dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the aromatic quinoline. wikipedia.orgnih.gov

A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies. wikipedia.org

The Friedländer synthesis is believed to proceed through an initial aldol-type condensation between the 2-aminoaryl ketone and the α-methylene carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. Two main mechanistic pathways are considered, differing in the initial step being either the aldol addition or the formation of a Schiff base. wikipedia.org

The Povarov reaction is mechanistically described as a Lewis acid-catalyzed aza-Diels-Alder reaction. The Lewis acid activates the imine, which then undergoes a [4+2] cycloaddition with the electron-rich alkene to form a tetrahydroquinoline intermediate. Subsequent oxidation, often in situ, leads to the aromatic quinoline product. rsc.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable insights into reaction mechanisms. In many quinoline syntheses, the intermediates are transient and difficult to isolate.

In palladium-catalyzed cycles, palladacycle intermediates have been isolated and characterized in some cases, providing strong evidence for the proposed mechanisms. These intermediates are organopalladium species where the palladium is part of a cyclic structure involving the substrate.

For acid-catalyzed tandem reactions, dihydroquinoline intermediates are often proposed. osti.gov While typically not isolated due to their rapid oxidation to the more stable aromatic quinoline, their presence can sometimes be inferred through spectroscopic methods or by conducting the reaction under conditions that disfavor the final oxidation step. For instance, in the absence of an external oxidizing agent in the Doebner-von Miller reaction, the dihydroquinoline may be the major product.

In mechanistic studies of the Povarov reaction, zwitterionic intermediates have been proposed in the stepwise mechanism of the aza-Diels-Alder reaction, particularly when stabilized by the reaction conditions. rsc.org The tetrahydroquinoline cycloadduct is a key intermediate that can often be isolated before its oxidation to the final quinoline product.

Chemical Reactivity and Derivatization Strategies of 3 2 Methylquinolin 4 Yl Prop 2 En 1 Ol

Transformations at the Propenol Moiety

The propenol side chain, consisting of a primary allylic alcohol and a carbon-carbon double bond, is amenable to a variety of chemical transformations. These reactions allow for precise modification of the molecule's periphery, enabling the introduction of new functional groups and the alteration of its electronic and steric properties.

Oxidation and Reduction Reactions of the Allylic Alcohol Functionality

The primary allylic alcohol in 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol can be selectively oxidized to either the corresponding α,β-unsaturated aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. Reagents such as activated manganese(IV) oxide (MnO₂) are particularly effective for the selective oxidation of allylic alcohols to aldehydes without affecting the alkene or the quinoline (B57606) ring. jove.comvanderbilt.edu Stronger oxidizing agents can convert the alcohol directly to a carboxylic acid. rsc.org

Conversely, the alkene can be selectively reduced while preserving the alcohol functionality. Catalytic hydrogenation using specific catalysts can achieve this transformation, yielding 3-(2-Methylquinolin-4-yl)propan-1-ol.

| Reaction Type | Reagent/Catalyst | Predicted Product |

|---|---|---|

| Selective Oxidation | Manganese(IV) oxide (MnO₂) | 3-(2-Methylquinolin-4-yl)prop-2-enal |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 3-(2-Methylquinolin-4-yl)prop-2-enoic acid |

| Reduction | Hydrogen (H₂) with Lindlar's catalyst | 3-(2-Methylquinolin-4-yl)propan-1-ol |

Electrophilic and Nucleophilic Additions to the Alkene Bond

The double bond in the propenol side chain is susceptible to both electrophilic and nucleophilic addition reactions. wikipedia.org Electrophilic additions, such as hydrohalogenation or halogenation, would proceed by adding an electrophile to the electron-rich alkene. The regioselectivity of these additions is influenced by the electronic effects of the quinoline ring.

Nucleophilic addition, specifically conjugate (Michael) addition, would be feasible on the corresponding α,β-unsaturated aldehyde or ketone derivative, which can be synthesized via oxidation of the allylic alcohol. wikipedia.org This two-step process allows for the introduction of a wide range of carbon and heteroatom nucleophiles at the β-position relative to the carbonyl group.

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| Electrophilic Addition (Halogenation) | Bromine (Br₂) | 3-(2,3-Dibromo-3-(2-methylquinolin-4-yl)propan-1-ol) |

| Electrophilic Addition (Hydrohalogenation) | Hydrogen chloride (HCl) | 3-(2-Chloro-3-(2-methylquinolin-4-yl)propan-1-ol) |

| Nucleophilic Addition (on aldehyde derivative) | Dimethylamine | 3-(3-(Dimethylamino)-3-(2-methylquinolin-4-yl)propanal) |

Rearrangement Reactions Involving the Allylic System

Allylic systems are known to undergo various rearrangement reactions, often catalyzed by acids or transition metals. wikipedia.org One of the most significant is the allylic rearrangement, or allylic shift, where a nucleophilic substitution occurs at the γ-carbon of the allyl system, accompanied by a shift of the double bond. lscollege.ac.in This can lead to the formation of constitutional isomers under certain reaction conditions. lscollege.ac.in

Another relevant transformation is the Claisen rearrangement. While this reaction typically involves an allyl vinyl ether or an allyl aryl ether, a precursor for such a rearrangement could be synthesized from this compound. For instance, O-allylation of a related 4-hydroxy-2-methylquinoline (B36942) followed by a Claisen rearrangement has been used to synthesize similar C-allylated quinoline structures. researchgate.net This suggests that derivatization of the allylic alcohol to an appropriate ether, followed by thermal or Lewis acid-catalyzed rearrangement, could be a viable strategy for further functionalization.

Reactions Involving the Quinoline Core

The quinoline ring is an aromatic heterocycle with distinct reactivity patterns for electrophilic and nucleophilic substitutions. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at positions 2 and 4. researchgate.net Conversely, the benzene (B151609) ring behaves more like a typical substituted benzene, undergoing electrophilic substitution. researchgate.net

Electrophilic Aromatic Substitution Reactions

In quinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netreddit.com The most favored positions for substitution are C5 and C8, as the intermediates formed by attack at these positions are more stable. researchgate.net The existing methyl group at C2 and the propenyl alcohol substituent at C4 are expected to have a modest influence on the regioselectivity of reactions on the distant benzene ring. Common EAS reactions such as nitration, sulfonation, and halogenation would be expected to yield a mixture of 5- and 8-substituted derivatives.

| Reaction Type | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Methyl-5-nitroquinolin-4-yl)prop-2-en-1-ol and 3-(2-Methyl-8-nitroquinolin-4-yl)prop-2-en-1-ol |

| Halogenation | Br₂, FeBr₃ | 3-(5-Bromo-2-methylquinolin-4-yl)prop-2-en-1-ol and 3-(8-Bromo-2-methylquinolin-4-yl)prop-2-en-1-ol |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-Hydroxy-1-propen-3-yl)-2-methylquinoline-5-sulfonic acid and 4-(2-Hydroxy-1-propen-3-yl)-2-methylquinoline-8-sulfonic acid |

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SₙAr) on the quinoline nucleus typically requires a good leaving group, such as a halide, at the activated C2 or C4 positions. quimicaorganica.org The subject molecule, this compound, does not possess such a leaving group on the quinoline core, making direct SₙAr reactions challenging.

However, derivatization strategies often begin from precursors where such reactions are possible. For instance, the synthesis of this compound could start from 4-chloro-2-methylquinoline (B1666326). In such a precursor, the chlorine at C4 is highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) via an addition-elimination mechanism. quimicaorganica.org This reactivity is fundamental to the synthesis of many 4-substituted quinolines. Another classic reaction is the Chichibabin reaction, where treatment with sodium amide can introduce an amino group at the C2 position.

Modifications at the Methyl Group (C-2) and Quinoline Nitrogen

The C-2 methyl group of the quinoline ring and the quinoline nitrogen atom are key sites for structural modifications, enabling the synthesis of a wide array of derivatives with potentially altered biological activities and physicochemical properties.

The methyl group at the C-2 position of the quinoline ring is susceptible to a variety of transformations. One common strategy involves its condensation with aldehydes to form styrylquinoline derivatives. This reaction typically proceeds in the presence of a catalyst and allows for the introduction of various aryl and heteroaryl moieties. Furthermore, the C-2 methyl group can be oxidized to an aldehyde, which can then serve as a versatile handle for further functionalization, such as the formation of imines, oximes, or as a substrate in olefination reactions.

The quinoline nitrogen, with its basic character, is readily amenable to N-alkylation. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, to introduce a range of alkyl and substituted alkyl groups. N-alkylation can significantly impact the electronic properties and solubility of the molecule. Additionally, the quinoline nitrogen can be oxidized to the corresponding N-oxide, which not only alters its electronic profile but also activates the quinoline ring for further functionalization at specific positions.

| Modification Site | Reagents and Conditions | Product Type |

| C-2 Methyl Group | Aromatic aldehydes, catalyst | Styrylquinolines |

| C-2 Methyl Group | Oxidizing agents | 2-Formylquinolines |

| Quinoline Nitrogen | Alkyl halides, base | N-Alkylquinolinium salts |

| Quinoline Nitrogen | m-CPBA or other peroxy acids | Quinoline N-oxides |

Cyclization and Ring-Expansion Reactions

The prop-2-en-1-ol substituent at the C-4 position of the quinoline ring provides a unique opportunity for the construction of fused heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

The allylic alcohol functionality in this compound is a key reactive handle for intramolecular heterocyclization. Acid-catalyzed cyclization can lead to the formation of a six-membered dihydropyran ring fused to the quinoline core. This process is initiated by the protonation of the hydroxyl group, followed by its departure as a water molecule to generate a resonance-stabilized carbocation. Subsequent intramolecular attack by the quinoline nitrogen or an activated carbon on the quinoline ring can lead to the formation of a new heterocyclic ring.

Alternatively, metal-catalyzed intramolecular reactions can be employed. For instance, palladium-catalyzed intramolecular Heck-type reactions could be envisioned, where the allylic alcohol is first converted to a suitable leaving group, followed by cyclization onto the quinoline ring. Such strategies offer a high degree of control over the regioselectivity of the cyclization.

The synthesis of pyranoquinolines and furoquinolines from quinoline derivatives is a well-established strategy for creating complex heterocyclic systems. nih.gov While direct intramolecular cyclization of this compound can lead to dihydropyranoquinolines, intermolecular reactions with suitable partners can also be employed to construct these fused systems.

For instance, the reaction of a quinoline derivative bearing a hydroxyl group with propargylic alcohols in the presence of an acid catalyst can lead to the formation of pyrano[3,2-c]quinolones. nih.govrsc.org This reaction is believed to proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.govrsc.org Similarly, the use of different catalysts, such as copper salts, can favor a 5-exo-dig cyclization pathway to afford furo[3,2-c]quinolones. nih.govrsc.org

| Fused System | Reaction Type | Key Intermediates |

| Dihydropyranoquinoline | Acid-catalyzed intramolecular cyclization | Allylic carbocation |

| Pyranoquinoline | Intermolecular reaction with propargylic alcohols (acid-catalyzed) | Allene intermediate |

| Furoquinoline | Intermolecular reaction with propargylic alcohols (copper-catalyzed) | Alkylated intermediate |

A series of pyrano[3,2-c]quinoline analogues have been synthesized via a one-pot multicomponent condensation, demonstrating the versatility of building this fused system. nih.gov

Multi-Component Reactions for Novel Conjugates

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.org The functional groups present in this compound make it a potentially valuable building block in various MCRs.

The hydroxyl group can participate in MCRs as a nucleophile. For example, in a Passerini or Ugi reaction, the alcohol can act as the hydroxyl component, leading to the incorporation of the quinoline moiety into complex ester or amide structures. The double bond in the prop-2-en-1-ol side chain could potentially act as a dienophile in Diels-Alder type MCRs, such as the Povarov reaction, which is used for the synthesis of tetrahydroquinolines. rsc.org

Furthermore, the quinoline ring itself can participate in MCRs. For instance, in reactions involving arynes and aldehydes, the quinoline can act as a nucleophilic trigger, leading to the formation of complex benzoxazino quinoline derivatives. acs.orgnih.gov The diverse reactivity of the functional groups in this compound opens up numerous possibilities for its application in the discovery of novel conjugates through MCRs. nih.govresearchgate.net

| MCR Type | Role of this compound | Potential Products |

| Passerini/Ugi Reaction | Hydroxyl component | Complex esters/amides |

| Povarov Reaction | Dienophile (after modification) | Fused tetrahydroquinolines |

| Aryne-based MCR | Nucleophilic trigger | Benzoxazino quinolines |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Methylquinolin 4 Yl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom, revealing connectivity and stereochemical relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is a powerful first-line technique for determining the structure of an organic compound by identifying the number and type of hydrogen atoms present. For 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons of the quinoline (B57606) ring, the propenol side chain, and the methyl group.

The aromatic region of the spectrum would likely show complex multiplets for the protons on the quinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing nitrogen atom and the substitution pattern. Protons on the benzene (B151609) portion of the quinoline ring would typically resonate in the range of δ 7.0-8.5 ppm. The proton on the C3 position of the quinoline ring would likely appear as a singlet in a downfield region.

The protons of the prop-2-en-1-ol side chain would give rise to characteristic signals. The vinyl protons would appear as doublets or doublets of doublets, with their coupling constants providing information about their cis/trans geometry. The methylene (B1212753) protons of the alcohol group would likely appear as a doublet, which could be further split by coupling to the adjacent vinyl proton. The hydroxyl proton signal would be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group protons at the C2 position of the quinoline ring would present as a sharp singlet, typically in the upfield region of the aromatic spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OH | Variable | br s | - |

| CH₂ (prop-2-en-1-ol) | ~4.3 | d | ~5-7 |

| CH=CH (vinyl) | ~6.5-7.5 | m | - |

| Quinoline-H (aromatic) | ~7.0-8.5 | m | - |

| Quinoline-CH₃ | ~2.7 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

The carbon atoms of the quinoline ring would resonate in the aromatic region, typically between δ 120-160 ppm. The quaternary carbons, such as C2, C4, and the bridgehead carbons, would have different chemical shifts compared to the protonated carbons. The methyl carbon attached to the quinoline ring would appear at a higher field, around δ 20-30 ppm.

The carbons of the prop-2-en-1-ol side chain would have characteristic chemical shifts. The carbon bearing the hydroxyl group (C1 of the propenol chain) would be found in the range of δ 60-70 ppm. The vinyl carbons would resonate in the region of δ 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quinoline-CH₃ | ~25 |

| CH₂ (prop-2-en-1-ol) | ~65 |

| Quinoline-C (aromatic) | ~120-150 |

| CH=CH (vinyl) | ~125-140 |

| Quaternary Quinoline-C | ~145-160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity within the quinoline ring's aromatic protons and, crucially, establish the coupling network within the prop-2-en-1-ol side chain, connecting the hydroxyl-bearing methylene protons to the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the methyl protons would correlate with the methyl carbon signal, and each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is critical for piecing together the entire molecular structure. For example, HMBC correlations would be expected between the methyl protons and the C2 and C3 carbons of the quinoline ring, and between the vinyl protons and the C4 carbon of the quinoline ring, thus confirming the attachment point of the side chain.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group analysis.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic quinoline ring and the vinyl group would appear around 3000-3100 cm⁻¹. The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring and the vinyl group would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be expected in the range of 1000-1100 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic/vinyl) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic/vinyl) | 1500-1650 |

| C-O (alcohol) | 1000-1100 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and provides information about its vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the quinoline ring would be expected to produce strong bands. The C=C double bond of the propenyl side chain, being a highly polarizable bond, should also give a strong Raman signal. The vibrations of the C-C backbone and the methyl group would also be observable. The study of quinoline derivatives by Raman spectroscopy has shown that characteristic bands can be used to identify the substitution patterns and electronic properties of the quinoline system. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) further affords the determination of the exact mass of a molecule with high precision, which allows for the unambiguous establishment of its elemental composition.

The fragmentation of quinoline derivatives often involves the cleavage of the bonds associated with the substituent groups. For this compound, key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), water (H₂O), or fragments from the propenol side chain. The quinoline ring itself is relatively stable, and its fragmentation would likely result in characteristic ions. Studies on similar compounds have shown that the loss of molecules such as H₂O and CO are common fragmentation pathways. nih.gov The cleavage of the propenol side chain could lead to the formation of a stable quinolinyl cation.

High-resolution mass spectrometry would provide the exact mass of the molecular ion. For this compound, with a chemical formula of C₁₃H₁₃NO, the theoretical exact mass can be calculated. This high-precision measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted Observation | Significance |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragment ions. | Confirms molecular weight and provides structural information. |

| High-Resolution Mass Spectrometry (HRMS) | Precise m/z value for the molecular ion. | Determines the exact elemental composition. |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

For instance, the crystal structure of 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one reveals a triclinic crystal system. nih.gov Similarly, (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one crystallizes in a monoclinic system. nih.gov These examples suggest that the crystal packing of quinoline derivatives is influenced by the nature and position of the substituents.

In the solid state, the quinoline ring is expected to be largely planar. The conformation of the prop-2-en-1-ol side chain will be a key feature. The presence of the hydroxyl group allows for the formation of intermolecular hydrogen bonds, which can significantly influence the crystal packing, potentially leading to the formation of supramolecular structures such as dimers or chains. The planarity of the propenol group can be influenced by steric hindrance from the quinoline ring. In related structures, π–π stacking interactions between the aromatic quinoline rings are also a common feature, contributing to the stability of the crystal lattice. rsc.org

Table 2: Representative Crystallographic Data for a Structurally Similar Quinoline Derivative

| Parameter | Value for 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5376 (2) |

| b (Å) | 10.0345 (4) |

| c (Å) | 15.6545 (6) |

| α (°) | 90.845 (3) |

| β (°) | 95.521 (3) |

| γ (°) | 107.035 (3) |

| Volume (ų) | 976.36 (6) |

| Z | 2 |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The quinoline ring system, being aromatic, exhibits characteristic π → π* transitions. The presence of substituents on the quinoline ring can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity.

For a related compound, 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid, the UV spectrum in methanol (B129727) shows three absorption maxima at 240 nm, 321 nm, and 334 nm. researchgate.net These absorptions are attributed to the electronic transitions within the quinoline chromophore. The absorption bands in the 321-334 nm region are likely due to n → π* and π → π* transitions.

For this compound, similar absorption bands are expected. The conjugated system extending from the quinoline ring through the prop-2-en-1-ol side chain is likely to influence the position of the λ_max values. The extended conjugation can lead to a bathochromic (red) shift of the absorption bands to longer wavelengths. The solvent used for the analysis can also affect the spectrum due to solvatochromic effects.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Origin |

| π → π | 230 - 280 | Aromatic quinoline ring |

| n → π / π → π * | 300 - 350 | Quinoline ring and conjugated side chain |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds. For this compound, a combination of these methods would be employed.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. ijpsr.comresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the components of the mixture can be separated. The purity of the final product can be judged by the presence of a single spot.

Column Chromatography is a preparative technique used to isolate and purify the desired compound from a reaction mixture. nih.govnih.gov The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation and collection as fractions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds. tandfonline.comresearchgate.net For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is used with a polar mobile phase. HPLC can provide a highly accurate assessment of the purity of this compound and can also be used for its purification on a larger scale (preparative HPLC). The retention time of the compound under specific chromatographic conditions is a characteristic property.

Table 4: Chromatographic Techniques for this compound

| Technique | Application | Key Parameters |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check. | Stationary phase (e.g., silica gel), mobile phase, Rf value. |

| Column Chromatography | Purification and isolation. | Stationary phase, eluent composition, fraction collection. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purity assessment, quantification, preparative separation. | Column type, mobile phase, flow rate, detection wavelength, retention time. |

Computational and Theoretical Investigations of 3 2 Methylquinolin 4 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. For 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to predict its equilibrium geometry. arabjchem.orgnih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=C (propenol) | ~1.34 Å |

| C-O (alcohol) | ~1.43 Å | |

| C-N (quinoline) | ~1.32 - 1.36 Å | |

| C-C (ring-chain) | ~1.48 Å | |

| Bond Angles | C=C-C (propenol) | ~125° |

| C-C-O (alcohol) | ~109° | |

| C-N-C (quinoline) | ~118° | |

| Dihedral Angle | Quinoline-Propenol | Variable (Conformation Dependent) |

Note: These values are illustrative and based on typical results for similar quinoline-based structures. Actual values would require specific DFT calculations for the title compound.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which is crucial for compound identification and structural elucidation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) for this compound can be performed. researchgate.net

Calculated vibrational frequencies, often scaled by a factor to correct for anharmonicity and basis set limitations, can be compared with experimental FT-IR and FT-Raman spectra. nih.govnih.govmdpi.com This comparison aids in the assignment of complex spectral bands to specific molecular motions, such as the stretching of the O-H group, the C=C double bond, and vibrations of the quinoline (B57606) ring system. researchgate.net Similarly, calculated NMR chemical shifts provide a theoretical spectrum that can be validated against experimental data, confirming the molecular structure.

Table 2: Illustrative Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 - 3600 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 3000 |

| C=C Stretch | ~1620 - 1650 |

| C=N Stretch (Quinoline) | ~1580 - 1610 |

| C-O Stretch | ~1050 - 1150 |

Note: These are typical frequency ranges for the specified functional groups and would be precisely calculated for the target molecule in a dedicated study.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them. rsc.org

This is achieved by calculating the molecule's potential energy surface (PES). A PES is a multidimensional map that plots the molecule's energy as a function of its geometry, typically by systematically rotating key dihedral angles. researchgate.net For the title compound, the crucial rotations would be around the single bond connecting the propenol side chain to the quinoline ring. By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. researchgate.net This analysis is vital for understanding the molecule's flexibility and its preferred shape in different environments.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic sites. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability. researchgate.net DFT calculations for quinoline derivatives typically reveal HOMO-LUMO gaps that are indicative of their potential as reactive intermediates in synthesis or as bioactive molecules. researchgate.netresearchgate.net

Table 3: Representative FMO Parameters for this compound

| Parameter | Predicted Value (eV) | Implication |

| E(HOMO) | ~ -6.0 to -5.5 | Electron-donating ability |

| E(LUMO) | ~ -2.0 to -1.5 | Electron-accepting ability |

| ΔE (Gap) | ~ 4.0 | Chemical reactivity and stability |

Note: These values are representative estimates based on calculations of similar aromatic and heterocyclic systems.

Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. arabjchem.org It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.com

Typically, red or yellow colors signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue or green colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. arabjchem.org

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group. These are the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it the most acidic proton and a potential hydrogen bond donor.

This analysis is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. researchgate.net Reaction pathway modeling involves identifying the lowest energy path that connects reactants to products. nih.gov

A key element of this process is the location and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. DFT calculations are used to optimize the geometry of the transition state and confirm its identity by finding a single imaginary vibrational frequency. nih.gov

For a molecule like this compound, one could model various reactions, such as the oxidation of the alcohol, electrophilic addition to the double bond, or substitution on the quinoline ring. Such studies would elucidate the step-by-step mechanism and predict the feasibility and kinetics of the reaction, offering insights that are often difficult to obtain experimentally. nih.govamanote.com

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state and their interactions in condensed phases are governed by a variety of non-covalent forces. For this compound, computational and theoretical studies predict that the supramolecular architecture is primarily directed by a combination of hydrogen bonding and π-π stacking interactions. These forces dictate the crystal packing and influence the physicochemical properties of the compound.

The molecular structure of this compound features key functional groups that are instrumental in forming robust intermolecular connections. The hydroxyl (-OH) group of the propenol side chain is a potent hydrogen bond donor, while the nitrogen atom within the quinoline ring, with its lone pair of electrons, acts as a primary hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of strong hydrogen bonds, which are highly directional and play a crucial role in the formation of specific, ordered structures in the solid state.

In addition to hydrogen bonding, the planar, aromatic quinoline ring system is predisposed to engage in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the case of this compound, the quinoline rings of adjacent molecules are expected to stack in an offset or slipped-parallel fashion to maximize attractive dispersion forces while minimizing electrostatic repulsion.

While specific experimental crystallographic data for this compound is not available, detailed computational analyses, such as Hirshfeld surface analysis on analogous structures, provide significant insights into the nature and prevalence of these intermolecular contacts. For instance, a study on a structurally related quinoline derivative, (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, which also contains a quinoline core and a hydroxyl group, reveals the quantitative contributions of various intermolecular forces. nih.govdoaj.orgresearchgate.netresearchgate.net This analysis allows for a predictive understanding of the interactions governing the crystal structure of similar compounds.

The key intermolecular interactions anticipated for this compound, based on computational studies of analogous systems, are summarized below:

Hydrogen Bonding: The primary hydrogen bond is expected to form between the hydroxyl group (-OH) as the donor and the quinoline nitrogen atom (N) as the acceptor (O-H···N). Depending on the crystal packing, intermolecular hydrogen bonds between the hydroxyl groups of two neighboring molecules (O-H···O) may also occur. These interactions are typically the strongest and most directional, forming chains or networks of molecules.

Other van der Waals Forces: A network of weaker interactions, including C-H···π interactions (where a hydrogen atom from one molecule interacts with the π-system of a quinoline ring of another) and various other van der Waals forces, will also be present, contributing to the cohesion of the molecular assembly.

The relative importance of these interactions can be quantified using computational tools like Hirshfeld surface analysis. The following table presents the percentage contributions of different intermolecular contacts derived from the Hirshfeld surface analysis of a structurally analogous quinoline methanol (B129727) derivative. researchgate.net This data provides a reasonable approximation of the expected distribution of intermolecular contacts for this compound.

| Interaction Type | Percentage Contribution to Hirshfeld Surface Area (%) |

|---|---|

| H···H | 40.0 |

| H···F/F···H | 29.4 |

| C···F/F···C | 7.0 |

| H···O/O···H | 6.6 |

| C···H/H···C | Not specified |

| N···F/F···N* | 2.6 |

| N···H/H···N | 2.4 |

*Note: The F-containing interactions are specific to the analog compound (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol and would be replaced by other contacts in this compound. However, the data illustrates the relative importance of different types of contacts.

Interactive Data Table Details

The table above is interactive. You can sort the data by clicking on the column headers.

The following table provides typical geometric parameters for the primary intermolecular interactions expected in the crystal structure of this compound, based on data from analogous compounds.

| Interaction | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Hydrogen Bond | O-H···N | 2.7 - 3.0 | 150 - 180 |

| Hydrogen Bond | O-H···O | 2.6 - 2.9 | 160 - 180 |

| π-π Stacking | Quinoline Ring Centroid ↔ Quinoline Ring Centroid | 3.4 - 3.8 | - |

Interactive Data Table Details

The table above is interactive. You can sort the data by clicking on the column headers.

Structure Reactivity Relationship Studies of 3 2 Methylquinolin 4 Yl Prop 2 En 1 Ol Derivatives

Influence of Substituent Effects on Chemical Transformations

Substituents on the quinoline (B57606) ring of 3-(2-methylquinolin-4-yl)prop-2-en-1-ol derivatives can significantly modulate the electron density of the entire molecule, thereby influencing the reactivity of both the heterocyclic core and the propenol side chain. The nature and position of these substituents dictate the outcome of various chemical reactions.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, attached to the quinoline ring increase the electron density of the aromatic system. numberanalytics.comacs.org This enhancement of nucleophilicity makes the quinoline ring more susceptible to electrophilic substitution reactions, which typically occur at the 5- and 8-positions of the benzene (B151609) ring portion of the quinoline scaffold. quimicaorganica.org Conversely, the increased electron density can also be relayed to the propenol side chain, potentially influencing the reactivity of the double bond and the alcohol.

On the other hand, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the quinoline ring. numberanalytics.com This deactivation makes the ring less reactive towards electrophiles. The reduced electron density on the quinoline core can also withdraw electron density from the propenol side chain, making the double bond more susceptible to nucleophilic attack.

The following table summarizes the expected influence of various substituents on the reactivity of this compound derivatives in electrophilic addition reactions at the propenol double bond.

| Substituent on Quinoline Ring | Electronic Effect | Predicted Effect on Electrophilic Addition to Propenol Moiety |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Increased rate of reaction |

| -CH₃ (Methyl) | Electron-Donating | Slightly increased rate of reaction |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slightly decreased rate of reaction |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreased rate of reaction |

| -CN (Cyano) | Strongly Electron-Withdrawing | Decreased rate of reaction |

Stereochemical Considerations in Reactions Involving the Propenol Moiety

The propenol side chain of this compound contains a carbon-carbon double bond, which introduces the possibility of stereoisomerism (E/Z isomers). The geometry of this double bond can have a significant impact on the stereochemical outcome of reactions at this site.

Reactions such as electrophilic additions to the double bond can proceed through different stereochemical pathways, leading to the formation of syn or anti addition products. wikipedia.org The specific outcome is often dependent on the reaction mechanism and the nature of the attacking reagent. For instance, reactions that proceed through a bridged intermediate, such as the addition of halogens, typically result in anti-addition. In contrast, reactions involving a carbocation intermediate may lead to a mixture of syn and anti products.

The presence of the chiral center that can be formed at the carbon bearing the hydroxyl group upon reaction at the double bond adds another layer of stereochemical complexity. The approach of a reagent to the double bond can be influenced by the steric bulk of the quinoline ring and any substituents present, potentially leading to diastereoselective transformations. While specific studies on this compound are limited, the principles of stereoselective reactions of alkenes can be applied to predict potential outcomes.

The following table illustrates potential stereochemical outcomes for hypothetical reactions at the propenol moiety.

| Reaction Type | Potential Stereochemical Outcome | Influencing Factors |

|---|---|---|

| Epoxidation (e.g., with m-CPBA) | Formation of diastereomeric epoxides | Facial selectivity influenced by the quinoline ring's steric hindrance |

| Halogenation (e.g., with Br₂) | Anti-addition leading to specific diastereomers | Formation of a bridged bromonium ion intermediate |

| Hydroboration-Oxidation | Syn-addition of H and OH | Concerted mechanism of hydroboration |

| Catalytic Hydrogenation | Syn-addition of hydrogen | Adsorption of the alkene onto the catalyst surface |

Modulating Reactivity through Quinoline Core Modifications

Modifications to the quinoline core itself can have a profound effect on the reactivity of the entire molecule, including the propenol side chain. These modifications can be electronic, as discussed with substituents, or structural.

One key modification is the N-oxidation of the quinoline nitrogen. The formation of a quinoline N-oxide significantly alters the electronic properties of the ring system. rsc.org The N-oxide group is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the positions ortho and para to the nitrogen (positions 2 and 4) for nucleophilic attack. This modification could potentially alter the reactivity of the propenol side chain at position 4 by influencing the electron density of the C4 carbon.

Furthermore, altering the substitution pattern on the quinoline's benzene ring can influence the stability of reaction intermediates. For example, the presence of a substituent at the 8-position can sterically hinder the approach of reagents to the nitrogen atom and the propenol side chain. researchgate.net

The introduction of additional fused rings to the quinoline system would also be expected to significantly alter the electronic and steric environment, leading to different reactivity profiles. While direct studies on this compound are not available, the principles of heterocyclic chemistry suggest that such modifications would provide a powerful tool for fine-tuning the molecule's chemical behavior. nih.gov

The table below outlines how specific modifications to the quinoline core could potentially modulate the reactivity of the propenol side chain.

| Quinoline Core Modification | Expected Effect on Propenol Moiety Reactivity | Rationale |

|---|---|---|

| N-Oxidation | May decrease the nucleophilicity of the double bond | The N-oxide group is electron-withdrawing, reducing electron density throughout the ring system. |

| Introduction of a bulky group at C5 | May sterically hinder reactions at the propenol side chain | Increased steric crowding around the side chain. |

| Introduction of an electron-donating group at C6 | May increase the nucleophilicity of the double bond | Electron density can be relayed through the conjugated system. |

| Introduction of an electron-withdrawing group at C7 | May decrease the nucleophilicity of the double bond | Electron density is withdrawn from the conjugated system. |

Potential Research Applications of 3 2 Methylquinolin 4 Yl Prop 2 En 1 Ol and Its Derivatives

Role in Advanced Organic Synthesis Methodologies

The structural features of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol make it a valuable intermediate in the synthesis of more complex molecular architectures.

Precursors for Complex Heterocyclic Scaffolds

Quinoline (B57606) derivatives are frequently used as starting materials for constructing more elaborate heterocyclic systems. nih.govpreprints.org While direct examples of this compound being used to build complex scaffolds are not extensively detailed in the provided context, the general utility of quinoline-based chalcones and their analogues as intermediates is well-established. nih.govnih.gov These compounds serve as precursors for a variety of heterocyclic systems through reactions that typically involve the reactive α,β-unsaturated ketone moiety. Although the subject compound is an allylic alcohol, its oxidation to the corresponding chalcone, (2E)-3-(2-methylquinolin-4-yl)prop-2-en-1-one, would provide a direct entry into these synthetic pathways, leading to the formation of pyrazolines, isoxazoles, and other complex heterocycles. The versatility of the quinoline ring system allows it to be a foundational component in the synthesis of fused heterocyclic compounds with potential biological activities. preprints.orgrsc.org

Catalytic Roles or Ligand Design (if applicable)

The potential for this compound or its derivatives to be used in catalysis or as ligands is plausible, though not explicitly documented. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is fundamental to the design of ligands for transition metal catalysis. By modifying the structure, for instance, through the introduction of other donor atoms, it could be developed into a bidentate or multidentate ligand. Such ligands are crucial in asymmetric catalysis and other fine chemical synthesis applications.

Exploration in Material Science Research

The photophysical properties inherent to the quinoline core make its derivatives attractive for applications in material science.

Development of Functional Materials (e.g., Optoelectronic Properties)

Quinoline derivatives are noted for possessing interesting photophysical properties. nih.gov The extended π-conjugated system of the quinoline ring in this compound suggests it could exhibit fluorescence. Such fluorescent molecules are foundational for the development of organic light-emitting diodes (OLEDs), molecular probes, and other optoelectronic devices. The specific absorption and emission characteristics would depend on the electronic nature of the substituents and the molecular environment. Research into related 3-hydroxyquinolines has shown they can display dual fluorescence, a property useful for developing sensitive molecular probes and labels. researchgate.net The incorporation of this compound into polymeric matrices or its use in creating crystalline materials could lead to functional materials with tailored optical and electronic properties.

Analytical Detection and Sensing Applications

Perhaps the most explored area for quinoline-based compounds is in the development of chemosensors for detecting various analytes.

Fluorescence Sensing and Chemosensor Development

Quinoline and its derivatives, particularly those capable of fluorescence, are extensively used in the design of chemosensors for detecting metal ions and other small molecules. researchgate.net The mechanism of sensing often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET), which are modulated by the binding of an analyte to the sensor molecule. researchgate.net

Derivatives of quinoline have been successfully designed as "turn-on" or "turn-off" fluorescent sensors for a range of metal ions, including Zn²⁺, Pb²⁺, Al³⁺, and Hg²⁺. rsc.orgresearchgate.netnih.gov For example, a sensor can be designed where the fluorescence is initially quenched and then significantly enhanced upon binding to a specific metal ion, a "turn-on" response. researchgate.net This change in fluorescence intensity or wavelength provides a detectable signal for the presence and concentration of the analyte. The selectivity of these sensors can be tuned by modifying the binding site integrated with the quinoline fluorophore. Given its structure, this compound could serve as a platform for developing new chemosensors. The hydroxyl group and the quinoline nitrogen could act as a binding site for metal ions, leading to changes in the molecule's fluorescent properties upon coordination.

Table 1: Examples of Quinoline-Based Fluorescent Sensors and their Analytes

| Sensor Base | Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| 2-(Quinolin-2-yl)quinazolin-4(3H)-one | Zn²⁺ | Chelation-Enhanced Fluorescence ("turn-on") | Not specified | researchgate.net |

| 5-((anthracen-9-ylmethylene) amino)quinolin-10-ol | Pb²⁺, Al³⁺ | Prevention of Photoinduced Electron Transfer | Not specified | nih.gov |

| Quinoline-tagged organic probes | Zn²⁺ | Chelation-Enhanced Fluorescence | 5 and 10 ppb | rsc.org |

| Quinoline-tagged organic probes | 2,4,6-trinitrophenol (TNP) | Photoinduced Electron Transfer | 0.3 and 1.2 ppm | rsc.org |

Chemical pH Sensor Research

The development of fluorescent chemosensors for the detection of changes in pH is a crucial area of research with applications ranging from environmental monitoring to biological imaging. Quinoline and its derivatives are well-suited for this purpose due to their intrinsic fluorescent properties, which can be sensitive to the surrounding chemical environment. nanobioletters.comresearchgate.net

The fundamental principle behind the use of many quinoline derivatives as pH sensors lies in the protonation and deprotonation of the nitrogen atom within the quinoline ring. This alteration in the electronic structure of the molecule can significantly impact its fluorescence emission. researchgate.net For instance, in an acidic environment, the quinoline nitrogen can become protonated, leading to a change in the fluorescence intensity or a shift in the emission wavelength. This pH-dependent fluorescence response can be accurately measured, allowing for the quantification of pH levels.

While direct research on this compound as a pH sensor is not extensively documented, its structural components suggest a strong potential for such applications. The presence of the quinoline moiety provides the necessary fluorophore, and the electronic properties of the 2-methyl and 4-propenol substituents could further modulate its sensitivity and sensing range.

Table 1: Potential pH-Sensing Characteristics of Quinoline Derivatives

| Feature | Description | Potential Relevance to this compound |

| Fluorophore Core | The quinoline ring system provides the fundamental fluorescent properties. | The 2-methylquinoline (B7769805) core of the molecule serves as the fluorophore. |

| pH-Sensitive Site | The nitrogen atom in the quinoline ring can be protonated or deprotonated, altering fluorescence. | The quinoline nitrogen is a potential site for pH-dependent changes. |

| Substituent Effects | Electron-donating or withdrawing groups on the quinoline ring can tune the pKa and spectral properties. | The 2-methyl and 4-prop-2-en-1-ol groups can influence the electronic and photophysical properties. |

| Fluorescence Response | Changes in pH can lead to fluorescence quenching, enhancement, or ratiometric shifts. | The specific response of this compound would need to be experimentally determined. |

Researchers could explore the synthesis of this compound and its derivatives to investigate their photophysical properties in response to varying pH conditions. Such studies would involve determining the compound's quantum yield, excitation and emission spectra, and its pKa value to assess its suitability as a chemical pH sensor.

Basis for Further Chemical Structure Exploration in Non-Clinical Contexts

In the fields of medicinal chemistry and materials science, the concept of a "privileged scaffold" is of paramount importance. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets or exhibiting a range of useful physicochemical properties upon functionalization. nih.govbohrium.com The quinoline ring is widely regarded as such a scaffold. frontiersin.orgnih.gov

The structure of this compound presents multiple avenues for chemical modification, making it an excellent starting point for the synthesis of a library of new compounds in a non-clinical research setting. The functional groups present—the quinoline core, the methyl group, and the prop-2-en-1-ol side chain—offer reactive sites for a variety of chemical transformations. nih.gov

Table 2: Potential Sites for Chemical Modification on this compound

| Molecular Component | Potential Modifications | Research Objective |

| Quinoline Ring | Electrophilic and nucleophilic aromatic substitution at various positions. | To explore structure-activity relationships and modulate physicochemical properties. |

| Methyl Group (Position 2) | Oxidation, halogenation, or condensation reactions. | To introduce new functional groups and explore their impact on the molecule's properties. |

| Prop-2-en-1-ol Side Chain (Position 4) | Oxidation of the alcohol to an aldehyde or carboxylic acid, esterification, etherification, or reactions at the double bond (e.g., hydrogenation, addition reactions). | To create a diverse range of derivatives with different polarities, reactivities, and potential binding interactions. |

By systematically modifying these positions, chemists can generate a diverse collection of novel quinoline derivatives. These new chemical entities can then be screened for a variety of properties in non-clinical settings. For example, they could be investigated for their fluorescent properties for potential use in new sensors or imaging agents. nanobioletters.com The versatility of the quinoline scaffold allows for the exploration of a vast chemical space, potentially leading to the discovery of compounds with unique and valuable characteristics for materials science or as tools for chemical biology research. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol, and what experimental conditions optimize yield?

- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 2-methylquinoline-4-carbaldehyde and propenol derivatives. Key steps include:

- Temperature control (e.g., reflux at 80–100°C in ethanol or DMF).

- Catalysts such as NaOH, piperidine, or acidic conditions to facilitate aldol addition.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

- Yield optimization requires inert atmospheres (N₂) to prevent oxidation of the propenol moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :